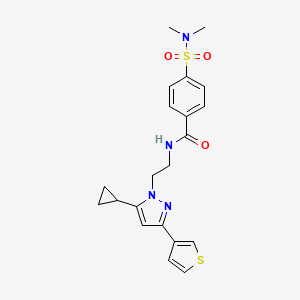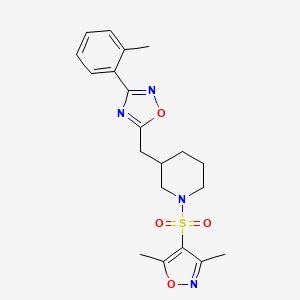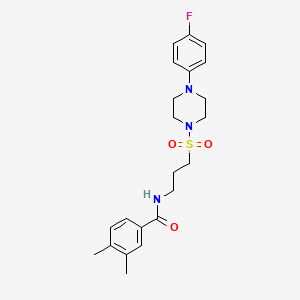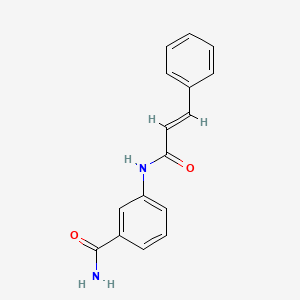
1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, also known as Trazodone, is a drug commonly used to treat depression and anxiety disorders. It is a type of serotonin antagonist and reuptake inhibitor (SARI) that works by increasing the levels of serotonin in the brain.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound's synthesis often involves base-catalyzed Claisen-Schmidt condensation reactions, leading to various derivatives with potential applications in medicinal chemistry and materials science. Studies like those by Salian et al. (2018) have explored the synthesis of chalcone derivatives, demonstrating the compound's utility in creating structurally diverse molecules with potential biological activities. These syntheses are characterized by techniques such as FT-IR, elemental analysis, and single crystal X-ray diffraction, providing insights into the compound's structural properties and the intermolecular interactions that stabilize its crystal structure (Salian et al., 2018).
Antimicrobial and Anticonvulsant Activities
Compounds derived from 1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride have been evaluated for their antimicrobial properties. For example, Mandala et al. (2013) synthesized novel derivatives and tested them for in vitro antimicrobial activity, indicating significant antibacterial and antifungal effects. These findings are supported by molecular docking studies, which help elucidate the interactions between these compounds and bacterial proteins, offering a pathway to novel antimicrobial agents (Mandala et al., 2013). Additionally, compounds like those studied by Kamiński et al. (2015) have shown broad spectra of activity in preclinical seizure models, suggesting potential applications as anticonvulsant agents (Kamiński et al., 2015).
Anticancer Potential
Research into the anticancer properties of derivatives of this compound has also been promising. Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating the pyrazole moiety, showing concentration-dependent inhibitory effects on breast carcinoma cell lines. These results highlight the compound's potential as a scaffold for developing new anticancer agents, with some derivatives exhibiting significant activity in inhibiting cancer cell growth (Gomha et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2.2ClH/c20-16-6-8-19(9-7-16)24-15-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17;;/h1-9,18,23H,10-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTHYGQMCUPZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2573615.png)






![4-[3-(2-Chloro-4-fluorophenoxy)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2573626.png)
![3-[Benzyl(methyl)amino]-6-fluorothiochromen-4-one](/img/structure/B2573627.png)
![Methyl 2-[(1-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2573630.png)


